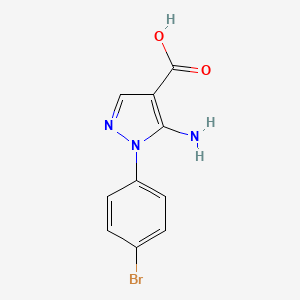

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

描述

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 438243-87-9, MFCD03934849) is a pyrazole derivative featuring a 4-bromophenyl substituent at the 1-position, an amino group at the 5-position, and a carboxylic acid moiety at the 4-position (Figure 1). This compound is pivotal in medicinal and materials chemistry due to its structural versatility, enabling interactions with biological targets and participation in supramolecular assemblies via hydrogen bonding . Its ethyl ester precursor, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-71-8), is frequently used in synthetic pathways, such as hydrolysis to yield the carboxylic acid derivative .

属性

IUPAC Name |

5-amino-1-(4-bromophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETBMJDJOXXFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398850 | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438243-87-9 | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

- Step 1 (Cyclocondensation):

Ethyl acetoacetate reacts with 4-bromophenylhydrazine in ethanol or methanol under reflux (80–100°C) for 6–12 hours. Catalysts like acetic acid or DMF-DMA improve yields by stabilizing intermediates.Ethyl acetoacetate + 4-Bromophenylhydrazine → Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate - Step 2 (Hydrolysis):

The ester intermediate undergoes basic hydrolysis (NaOH/EtOH or KOH/H2O) at 60–80°C for 4–6 hours, followed by acidification to precipitate the carboxylic acid.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature (Step 1) | 90°C | 70–75 | >95 |

| Catalyst (Step 1) | DMF-DMA | +10% | – |

| Hydrolysis Time | 5 hours | 85–90 | >98 |

Key Insight: The use of DMF-DMA as a catalyst in Step 1 increases cyclization efficiency by 10% compared to acetic acid.

Multi-Component Reactions (MCRs) with Malononitrile

Green chemistry approaches utilize Fe3O4@SiO2@Tannic acid nanoparticles to catalyze one-pot reactions between 4-bromophenylhydrazine, malononitrile, and aldehydes.

Mechanochemical Synthesis

- Procedure:

A mixture of 4-bromophenylhydrazine, malononitrile, and an aldehyde (e.g., 4-bromobenzaldehyde) is ball-milled with Fe3O4@SiO2@Tannic acid (0.1 g/mmol) at 20–25 Hz for 30–60 minutes. The product is purified via column chromatography (ethyl acetate/hexane). - Advantages:

| Component | Molar Ratio | Role |

|---|---|---|

| 4-Bromophenylhydrazine | 1.0 | Nitrogen source |

| Malononitrile | 1.2 | Carbonyl contributor |

| Aldehyde | 1.0 | Electrophilic partner |

Case Study: Azo-linked derivatives synthesized via this method achieved 85–92% yields, with the bromophenyl group enhancing electronic stability.

Oxidation of Pyrazole-4-Carbaldehydes

Pyrazole-4-carbaldehydes serve as precursors for carboxylic acid synthesis via oxidation.

Oxidation Protocol

| Oxidizing Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| KMnO4 | 50 | 78 | MnO2 |

| H2O2 | 60 | 65 | H2O |

Limitation: Over-oxidation may occur with KMnO4, requiring precise stoichiometric control.

Hydrolysis of Nitrile Intermediates

Nitrile-containing pyrazoles are hydrolyzed to carboxylic acids under acidic or basic conditions.

Nitrile Hydrolysis

- Acidic Hydrolysis:

Concentrated H2SO4 (25 mL) is added to 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (5.2 g) and stirred for 1 hour. Neutralization with NH4OH precipitates the product. - Basic Hydrolysis:

NaOH (2M) in ethanol/water (1:1) at reflux for 3 hours.

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| H2SO4 | 1 | 80 | 95 |

| NaOH/EtOH | 3 | 75 | 90 |

Note: Acidic hydrolysis offers higher yields but generates corrosive waste.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Cyclocondensation | 70–85 | Low | High | Moderate |

| Multi-Component Reaction | 85–92 | Medium | Moderate | High |

| Oxidation | 65–78 | High | Low | Low |

| Nitrile Hydrolysis | 75–80 | Low | High | Moderate |

Recommendation: Multi-component reactions using Fe3O4@SiO2@Tannic acid are optimal for sustainable production, whereas cyclocondensation remains cost-effective for large-scale synthesis.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

科学研究应用

Biological Activities

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid exhibits several significant biological activities:

- Antimicrobial Properties : Research indicates that this compound has antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

-

Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, notably:

- Janus Kinase 3 (JAK3) : Involved in cytokine signaling pathways.

- Phosphodiesterase 4 (PDE4) : Plays a role in the regulation of cellular signaling pathways .

Synthetic Routes

Several synthetic methods have been reported for the preparation of this compound. These methods typically involve:

- The condensation of appropriate pyrazole derivatives with brominated phenyl compounds.

- Subsequent functionalization to introduce the amino and carboxylic acid groups .

Applications in Pharmaceuticals

The compound's potential applications in pharmaceuticals are highlighted by its roles as:

- Therapeutic Agent : Given its enzyme inhibition properties, it is being explored for use in treating conditions related to immune response and inflammation.

- Research Tool : Used in studies aimed at understanding enzyme mechanisms and cellular signaling pathways .

Agrochemical Applications

In agrochemistry, this compound is being investigated for:

- Pesticidal Activity : Its antimicrobial properties suggest potential use as a pesticide or herbicide, targeting specific pathogens affecting crops.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus. The study utilized disk diffusion methods to assess the compound's effectiveness compared to standard antibiotics.

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibitory effects of this compound on phosphodiesterase enzymes. Results indicated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in conditions like asthma or chronic obstructive pulmonary disease where PDE inhibitors are beneficial.

作用机制

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Bromine vs. Other Halogens: The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like KODXIL. This enhances membrane permeability, critical for drug delivery .

- Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) facilitates hydrogen-bonded crystal packing, as seen in related structures , whereas the ethyl ester derivative is more reactive in coupling reactions .

- Substituent Effects : Methoxy (electron-donating) and sulfamoyl (electron-withdrawing) groups alter electronic properties and solubility. For instance, the sulfamoyl analog (17) exhibits higher thermal stability (mp 210–211°C) due to intermolecular H-bonding .

Reactivity Trends :

- Carboxylic acid derivatives participate in cyclization reactions (e.g., with acetic anhydride to form oxazinones) .

- Ethyl esters serve as intermediates for further functionalization, such as sulfonamide incorporation .

生物活性

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 438243-87-9) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, synthesis, and implications in therapeutic applications based on diverse research findings.

- Molecular Formula : C10H8BrN3O2

- Molecular Weight : 282.09 g/mol

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO.

- Structural Features : The compound contains a pyrazole ring, which is known for its diverse biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, pyrazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines:

- MDA-MB-231 (breast cancer) : Exhibits significant growth inhibition with IC50 values ranging from 2.43 to 7.84 μM.

- HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM have been noted for several derivatives .

The mechanisms of action often involve the inhibition of microtubule assembly, leading to apoptosis in cancer cells. For example, compounds related to the pyrazole scaffold have shown effective inhibition of microtubule dynamics at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been associated with various other biological activities:

- Anti-inflammatory : Pyrazoles have demonstrated anti-inflammatory effects through modulation of inflammatory pathways.

- Antiviral and Antibacterial : Certain derivatives have shown potential as antiviral and antibacterial agents, expanding their therapeutic applications .

Research Findings and Case Studies

A range of studies has been conducted to evaluate the biological activities of pyrazole derivatives:

- Cytotoxicity Studies :

- Mechanistic Insights :

- Comparative Analysis :

Table of Biological Activities

| Activity Type | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |

| Anticancer | HepG2 | 4.98 - 14.65 | Apoptosis induction via caspase activation |

| Anti-inflammatory | Various | Not specified | Modulation of inflammatory pathways |

| Antiviral | Various | Not specified | Inhibition of viral replication |

常见问题

Q. Resolution Workflow :

Re-refine data with alternative software.

Validate hydrogen-bonding networks against NMR/IR data.

Use R-free values to assess overfitting (target < 0.05 discrepancy) .

What strategies are employed to analyze the inhibitory activity of this compound against enzymes, and how are selectivity challenges addressed?

Advanced Research Question

Inhibition Assays :

- Kinetic Studies : Measure IC₅₀ via fluorimetric assays (e.g., carbonic anhydrase inhibition at 10–100 nM range) .

- Molecular Docking : AutoDock Vina predicts binding poses; prioritize residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .

Selectivity Optimization : - Structure-Activity Relationship (SAR) : Modify the 4-bromophenyl group to reduce off-target effects (e.g., replace with fluorophenyl for enhanced specificity) .

How can computational chemistry predict the reactivity and electronic properties of this compound?

Advanced Research Question

- DFT Calculations :

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability .

What methodological considerations apply when studying this compound as a kinase inhibitor?

Advanced Research Question

- Kinase Profiling : Use panel assays (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases.

- Target Validation :

How are solubility challenges addressed in biological assays?

Advanced Research Question

- Formulation Strategies :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes.

- Prodrug Design : Convert carboxylic acid to methyl ester for improved membrane permeability .

How is tautomeric equilibria analyzed in solution vs. solid-state?

Advanced Research Question

- Solid-State : SC-XRD identifies dominant tautomer (e.g., pyrazole NH vs. carboxylic acid protonation) .

- Solution NMR : Variable-temperature ¹H NMR detects tautomerization (e.g., coalescence at 150–200 K) .

How is compound stability systematically evaluated under varying conditions?

Advanced Research Question

- Forced Degradation Studies :

- pH Stability : HPLC analysis after 24 hours at pH 2–10.

- Thermal Stress : Accelerated aging at 40–60°C; monitor degradation via LC-MS .

How do researchers differentiate direct enzyme inhibition from off-target effects?

Advanced Research Question

- Orthogonal Assays : Compare activity in recombinant enzyme vs. cell lysate.

- SPR/BLI : Measure binding kinetics (e.g., KD < 1 µM confirms direct interaction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。